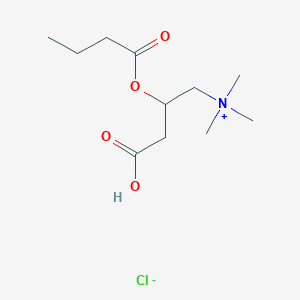
N,N,N-Trimethyl 2-butyryloxy-3-carboxypropylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Butyryl Carnitine Chloride is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the transport of fatty acids into the mitochondria for energy production
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Butyryl Carnitine Chloride typically involves the esterification of butyric acid with carnitine. One common method includes the use of crotyl chloride, which is converted to tert-butyl 3-butenoate using tert-butyl alcohol and triethylamine in ether. This intermediate is then treated with m-chloroperbenzoic acid in chloroform to afford tert-butyl 3,4-epoxybutyrate. The reaction of this compound with trimethylamine hydrochloride in methanol, followed by mild acid hydrolysis of the tert-butyl ester, yields ®-Butyryl Carnitine Chloride .
Industrial Production Methods
Industrial production of ®-Butyryl Carnitine Chloride often involves similar synthetic routes but on a larger scale. The use of biotransformation processes with engineered bacterial hosts, such as Escherichia coli, has also been explored for the production of carnitine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
®-Butyryl Carnitine Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Butyryl Carnitine Chloride can yield butyryl carnitine ketone, while reduction can regenerate the original compound.
Wissenschaftliche Forschungsanwendungen
®-Butyryl Carnitine Chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It plays a role in studies related to fatty acid metabolism and mitochondrial function.
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Wirkmechanismus
The primary mechanism of action of ®-Butyryl Carnitine Chloride involves the transport of fatty acids into the mitochondria. This process is facilitated by the carnitine palmitoyltransferase system, which helps in the conversion of fatty acids into energy . The compound also exhibits antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetylcarnitine: Another derivative of carnitine, used in the treatment of neurological disorders.
Propionyl-L-carnitine: Known for its cardiovascular benefits.
Levocarnitine: Used to treat carnitine deficiency.
Uniqueness
®-Butyryl Carnitine Chloride is unique due to its specific structure, which allows it to efficiently transport butyric acid into the mitochondria. This makes it particularly effective in enhancing energy production and providing therapeutic benefits in metabolic disorders.
Eigenschaften
CAS-Nummer |
18828-59-6 |
|---|---|
Molekularformel |
C11H22ClNO4 |
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
(2-butanoyloxy-3-carboxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H |
InChI-Schlüssel |
SRYJSBLNSDMCEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


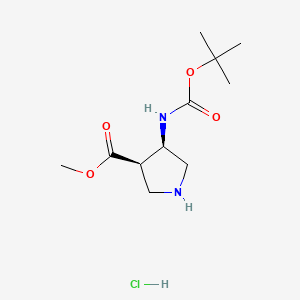
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
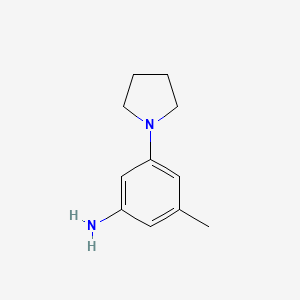
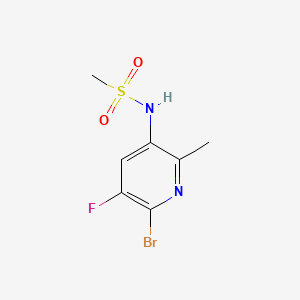
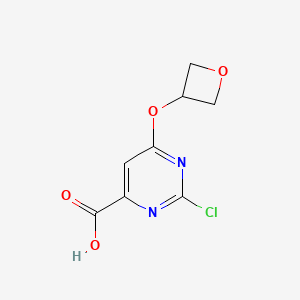

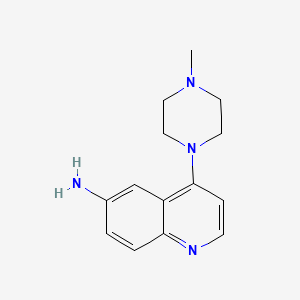
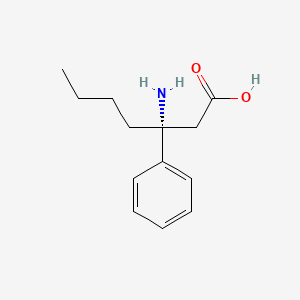
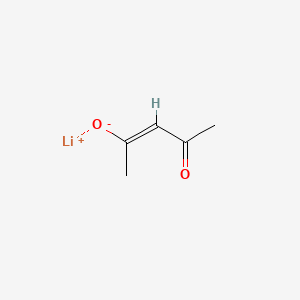
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)

![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
